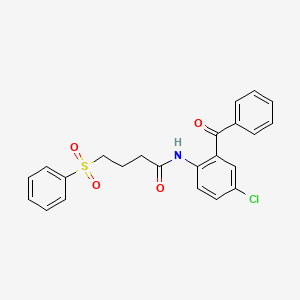
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZS belongs to the class of benzoylphenylurea compounds and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. By inhibiting PDE4, N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of PDE4, reduction of inflammation and pain, and anti-tumor activity. N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has also been shown to improve cognitive function and memory in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity for PDE4 inhibition. However, N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide also has some limitations, including its poor solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide, including the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the exploration of its potential use in other fields of scientific research.
In conclusion, N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. There are several potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide, and further studies are needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide involves the reaction between 2-benzoyl-4-chloroaniline and 4-phenylsulfonylbutanoic acid in the presence of a coupling reagent. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in preclinical studies. N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO4S/c24-18-13-14-21(20(16-18)23(27)17-8-3-1-4-9-17)25-22(26)12-7-15-30(28,29)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNVZJFLKNEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-4-(phenylsulfonyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

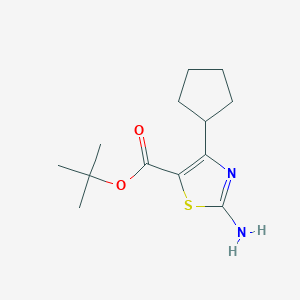
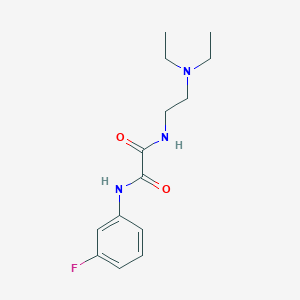
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)


![N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2733620.png)

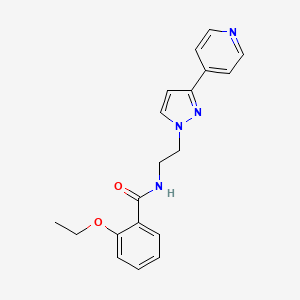
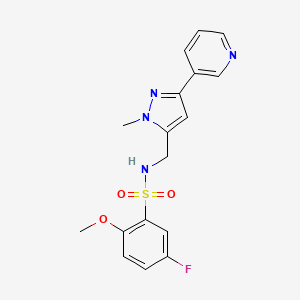
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)

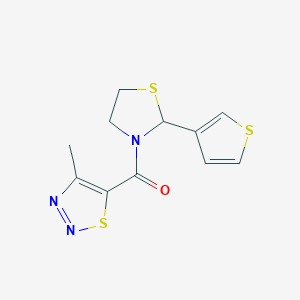
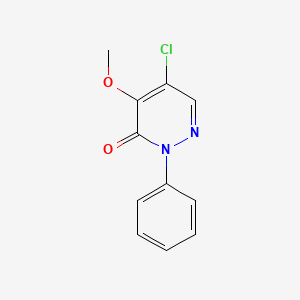
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)